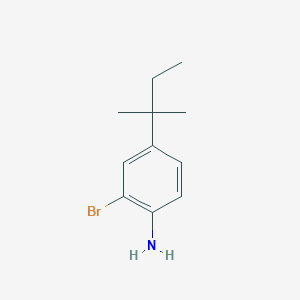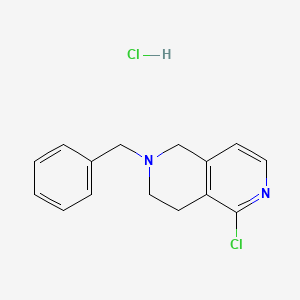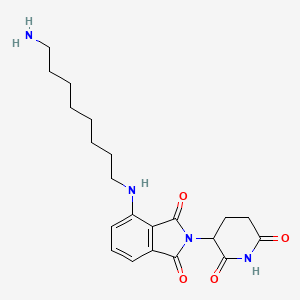
3-Aminocyclohexanone hydrochloride
概要
説明
3-Aminocyclohexanone hydrochloride is a chemical compound with the molecular formula C6H12ClNO . It is also known by other names such as 3-Amino-2-cyclohexen-1-ketone and 3-aminocyclohexan-1-one .
Molecular Structure Analysis
The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 chlorine atom . The average mass is 113.158 Da and the mono-isotopic mass is 113.084061 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 199.2±33.0 °C, a density of 1.023±0.06 g/cm3, and a vapour pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.5±3.0 kJ/mol and a flash point of 74.3±25.4 °C .科学的研究の応用
Chemical Synthesis and Catalysis Research on compounds similar to 3-Aminocyclohexanone hydrochloride often involves their synthesis and applications as intermediates in the creation of more complex molecules. For example, studies on cyclohexane oxidation to produce ketone-alcohol (KA) oil illustrate the importance of such processes in industrial chemistry. KA oil, consisting of cyclohexanol and cyclohexanone, serves as a key feedstock for nylon production, highlighting the role of cyclohexanone derivatives in material science (Abutaleb & Ali, 2021).
Pharmacological Applications Though not directly related to this compound, the pharmacological exploration of structurally or functionally related compounds provides insights into the potential medical applications of aminocyclohexanone derivatives. For instance, research on glycyrrhetinic acid derivatives showcases the exploration of natural product scaffolds for developing new anticancer agents, emphasizing the importance of structural features for cytotoxic effects (Hussain et al., 2021).
Environmental and Safety Considerations The environmental impact and safety of chemical compounds are crucial areas of study. Research on the biodegradation of pollutants like Lindane (γ-hexachlorocyclohexane, γ-HCH) from the environment touches on the importance of understanding and mitigating the environmental footprint of chemical compounds. Such studies emphasize the role of metagenomics and other biological approaches in addressing pollution and highlight the ongoing need for eco-friendly chemical practices (Kumar & Pannu, 2018).
Safety and Hazards
The safety data sheet for 3-Aminocyclohexanone hydrochloride suggests that it may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and use personal protective equipment .
作用機序
Target of Action
3-Aminocyclohexanone hydrochloride, also known as 3-AMINOCYCLOHEXANONE HCL, is a compound that primarily targets aldehydes and ketones . These targets play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
The compound interacts with its targets through a nucleophilic addition reaction . The nitrogen atom in the compound acts as a nucleophile, reacting with the partially positive carbon atom in the carbonyl group of aldehydes and ketones . This interaction results in the formation of oximes or hydrazones .
Biochemical Pathways
The reaction of this compound with aldehydes and ketones affects the metabolic pathways involving these compounds . The formation of oximes or hydrazones alters the downstream effects of these pathways, potentially influencing processes such as energy production and the synthesis of other biochemical compounds .
Pharmacokinetics
The compound’s interaction with aldehydes and ketones suggests that it may be metabolized in the body through enzymatic reactions . These reactions could impact the compound’s bioavailability, influencing its effectiveness.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific aldehydes and ketones it interacts with . By forming oximes or hydrazones, the compound can alter the structure and function of these targets, potentially influencing cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s reactivity and its interactions with aldehydes and ketones
生化学分析
Biochemical Properties
3-Aminocyclohexanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with aminotransferases, which facilitate the transfer of amino groups from this compound to other substrates, forming new compounds. Additionally, this compound can act as a substrate for oxidoreductases, leading to the formation of corresponding oximes and hydrazones . These interactions highlight the versatility of this compound in biochemical pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in amino acid metabolism and stress response . Additionally, it can alter cellular metabolism by acting as a precursor for the synthesis of other bioactive molecules, thereby impacting overall cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. For example, the compound can form Schiff bases with aldehydes and ketones, resulting in the formation of imines . These imines can further undergo various transformations, influencing the overall biochemical pathways in which this compound is involved.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is crucial for its long-term use in experiments. It has been observed that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for its use in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies involving this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aminotransferases and oxidoreductases, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within cells. The compound’s involvement in these pathways underscores its potential as a versatile biochemical tool.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can affect its activity and function, making it essential to understand these transport mechanisms for effective utilization in research.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
特性
IUPAC Name |
3-aminocyclohexan-1-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c7-5-2-1-3-6(8)4-5;/h5H,1-4,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOWOXUFDMWURT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


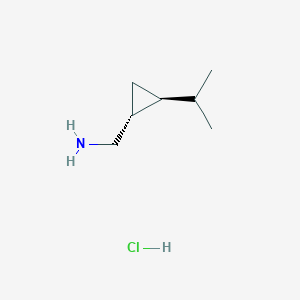

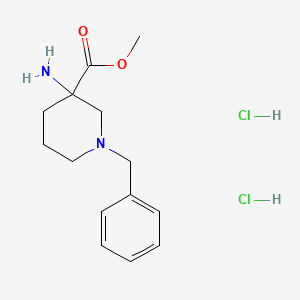
![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride](/img/structure/B3249615.png)
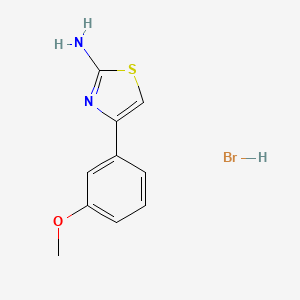
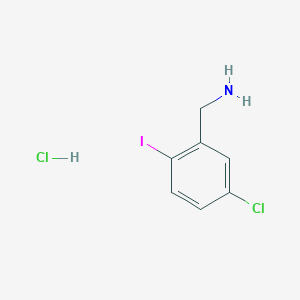
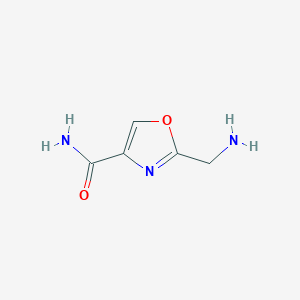
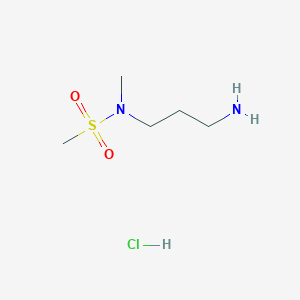

![2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B3249676.png)
